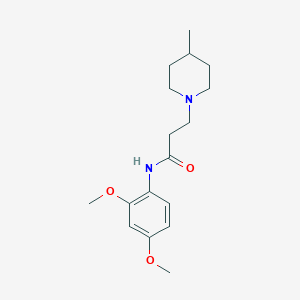![molecular formula C18H26N2O4S B249074 1-[(4-Methoxyphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B249074.png)
1-[(4-Methoxyphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Methoxyphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine, also known as MSOP, is a chemical compound that has been widely used in scientific research. MSOP is a potent and selective inhibitor of the transient receptor potential melastatin type 8 (TRPM8) channel, which is involved in various physiological processes such as cold sensation, pain, and inflammation.
Mécanisme D'action
1-[(4-Methoxyphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine is a potent and selective inhibitor of TRPM8 channels. TRPM8 channels are activated by cold temperatures and cooling agents such as menthol. Activation of TRPM8 channels leads to the influx of calcium ions into cells, which can trigger various physiological responses such as pain and inflammation. 1-[(4-Methoxyphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine inhibits TRPM8 channels by binding to a specific site on the channel protein, thereby blocking the influx of calcium ions into cells.
Biochemical and Physiological Effects
1-[(4-Methoxyphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1-[(4-Methoxyphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine inhibits TRPM8 currents in a dose-dependent manner and blocks the cold-induced activation of TRPM8 channels. In vivo studies have shown that 1-[(4-Methoxyphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine can reduce cold hypersensitivity and mechanical allodynia in animal models of neuropathic pain. 1-[(4-Methoxyphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine has also been shown to reduce the growth and metastasis of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-Methoxyphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine has several advantages for lab experiments. It is a potent and selective inhibitor of TRPM8 channels, which makes it a valuable tool for studying the function and regulation of these channels. 1-[(4-Methoxyphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine is also relatively easy to synthesize, which makes it readily available for research purposes.
However, there are also some limitations to the use of 1-[(4-Methoxyphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine in lab experiments. 1-[(4-Methoxyphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine has a relatively short half-life in vivo, which can limit its effectiveness in animal studies. 1-[(4-Methoxyphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine can also have off-target effects on other ion channels, which can complicate the interpretation of experimental results.
Orientations Futures
For the use of 1-[(4-Methoxyphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine in scientific research include the development of more potent and selective inhibitors of TRPM8 channels, and the investigation of the role of TRPM8 channels in other physiological processes.
Méthodes De Synthèse
1-[(4-Methoxyphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine can be synthesized through a multistep process starting from p-anisidine. The first step involves the reaction of p-anisidine with chlorosulfonic acid to form p-anisidine-4-sulfonic acid. This intermediate is then reacted with piperidine-1-carboxylic acid to form the corresponding amide. The final step involves the reaction of the amide with 4-methoxyphenyl isocyanate to form 1-[(4-Methoxyphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine.
Applications De Recherche Scientifique
1-[(4-Methoxyphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine has been widely used in scientific research to study the function and regulation of TRPM8 channels. TRPM8 channels are involved in various physiological processes such as cold sensation, pain, and inflammation. 1-[(4-Methoxyphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine has been shown to inhibit TRPM8 currents in a dose-dependent manner and to block the cold-induced activation of TRPM8 channels. 1-[(4-Methoxyphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine has also been used to study the role of TRPM8 channels in cancer, as TRPM8 channels are overexpressed in various types of cancer cells.
Propriétés
Nom du produit |
1-[(4-Methoxyphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine |
|---|---|
Formule moléculaire |
C18H26N2O4S |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
[1-(4-methoxyphenyl)sulfonylpiperidin-3-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C18H26N2O4S/c1-24-16-7-9-17(10-8-16)25(22,23)20-13-5-6-15(14-20)18(21)19-11-3-2-4-12-19/h7-10,15H,2-6,11-14H2,1H3 |
Clé InChI |
UUNFVSXAFMNDJP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCCCC3 |
SMILES canonique |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[benzyl(methyl)amino]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B248992.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B248993.png)

![1-(2,5-Dimethoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B248998.png)
![1-(2,4-Dimethoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B248999.png)

![1-(2,4-Dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B249003.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthoyl)piperazine](/img/structure/B249007.png)

![1-[4-(2-Methoxy-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone](/img/structure/B249010.png)
![Biphenyl-4-yl[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B249012.png)
![(2-Fluoro-phenyl)-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-methanone](/img/structure/B249013.png)